molecular formula C28H35N3O3 B2580365 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261019-29-7

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2580365
CAS No.: 1261019-29-7
M. Wt: 461.606
InChI Key: DDZDRMVUVWFONB-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C28H35N3O3 and its molecular weight is 461.606. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of monoamine oxidase, thereby affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin . Additionally, it may interact with other proteins involved in signal transduction pathways, influencing cellular responses.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine oxidase can lead to altered neurotransmitter levels, impacting neuronal signaling and potentially affecting mood and behavior . Furthermore, it may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, it may interact with other biomolecules, such as receptors and transporters, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as improved mood and cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of monoamines . This interaction can affect metabolic flux and alter the levels of metabolites involved in neurotransmission. Additionally, it may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3/c1-3-20-10-12-23(13-11-20)26-25(27(32)34-4-2)24(29-28(33)30-26)19-31-16-14-22(15-17-31)18-21-8-6-5-7-9-21/h5-13,22,26H,3-4,14-19H2,1-2H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZDRMVUVWFONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)CC4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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